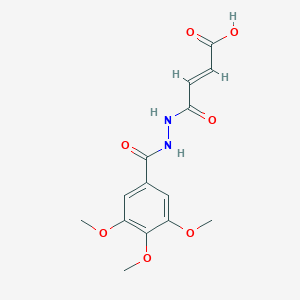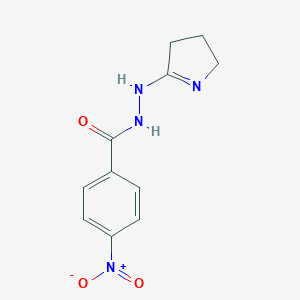
MFCD04064839
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD04064839 is a complex organic compound characterized by its unique tricyclic structure containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD04064839 typically involves multi-step organic reactions. One common method includes the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often require:
Solvents: Common solvents like dichloromethane or ethanol.
Catalysts: Acidic or basic catalysts to facilitate the cyclization process.
Temperature: Controlled heating to promote the reaction without decomposing the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: To enhance efficiency and scalability.
Purification Techniques: Such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, converting certain functional groups to their reduced forms.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Derivatives: From reduction reactions.
Substituted Products: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a building block for more complex molecules
Biology
The compound’s ability to interact with biological molecules makes it a candidate for drug development. It can be used to design inhibitors or activators of specific enzymes or receptors.
Medicine
Potential medicinal applications include the development of new pharmaceuticals targeting specific diseases. Its unique structure may offer advantages in terms of selectivity and potency.
Industry
In the materials science field, this compound can be used to develop new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism by which MFCD04064839 exerts its effects depends on its interaction with molecular targets. These targets may include:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It may interact with cell surface or intracellular receptors, modulating signal transduction pathways.
Pathways: The compound can influence various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one
- 3-Chloro-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),3
Uniqueness
Compared to similar compounds, 2-({11
Properties
Molecular Formula |
C13H16N2OS2 |
|---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanol |
InChI |
InChI=1S/C13H16N2OS2/c1-8-2-3-9-10(6-8)18-13-11(9)12(14-7-15-13)17-5-4-16/h7-8,16H,2-6H2,1H3 |
InChI Key |
PDZHUKVEXHSUOD-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)SC3=C2C(=NC=N3)SCCO |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=NC=N3)SCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-3-[3-(2-ethylpiperidin-1-yl)-3-oxopropyl]-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B256592.png)
![3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-cyclohexylpropanamide](/img/structure/B256594.png)
![3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-{4-nitrophenyl}propanamide](/img/structure/B256595.png)
![1-{3-nitrophenyl}-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B256596.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-{3-nitro-4-methoxyphenyl}ethanone](/img/structure/B256597.png)
![1-{3-nitro-4-methoxyphenyl}-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B256598.png)




![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B256607.png)
![4-amino-N-[2-nitro-4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B256608.png)
![N-benzyl-N-ethyl-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide](/img/structure/B256609.png)
![4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N,N-diethylbenzenesulfonamide](/img/structure/B256614.png)
